

SR-1903 experimental variability and controls

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Compound of Interest

Compound Name: SR-1903

Cat. No.: B610971

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Technical Support Center: SR-1903

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental compound **SR-1903**.

Frequently Asked Questions (FAQs)

Q1: What is **SR-1903** and what is its primary mechanism of action?

A1: **SR-1903** is a selective small molecule inhibitor of the Janus kinase 2 (JAK2) protein. By binding to the ATP-binding pocket of the JAK2 kinase domain, **SR-1903** prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription 3 (STAT3). This inhibition effectively blocks the downstream signaling cascade that is often constitutively active in various cancer types, leading to decreased cell proliferation and induction of apoptosis.

Q2: In which cell lines is **SR-1903** expected to be most effective?

A2: **SR-1903** is most effective in cell lines with activating mutations in the JAK2/STAT3 pathway, such as those with the JAK2 V617F mutation or STAT3 gain-of-function mutations. Efficacy has also been demonstrated in cell lines with upstream activation of the pathway, for

example, through over-expression of interleukin-6 (IL-6). See the table below for IC50 values in various cancer cell lines.

Q3: What are the recommended storage conditions for **SR-1903**?

A3: **SR-1903** is supplied as a lyophilized powder and should be stored at -20°C. For short-term use, a stock solution in DMSO can be stored at -20°C for up to one month. For long-term storage, it is recommended to aliquot the stock solution and store it at -80°C to avoid repeated freeze-thaw cycles.

Q4: What are the appropriate positive and negative controls for experiments involving **SR-1903**?

A4: For positive controls, a cell line with a known activating JAK2 mutation (e.g., HEL 92.1.7) is recommended. A known potent JAK2 inhibitor can also be used as a comparator. For negative controls, a cell line lacking constitutive JAK2/STAT3 activation (e.g., HEK293T) should be used. A vehicle control (e.g., DMSO at the same final concentration as the **SR-1903** treatment) is essential for all experiments.

Troubleshooting Guides

Issue 1: High variability in cell viability assay results.

- Possible Cause 1: Inconsistent cell seeding density.
 - Solution: Ensure a uniform single-cell suspension before plating. Use a calibrated automated cell counter for accurate cell counts.
- Possible Cause 2: Edge effects on multi-well plates.
 - Solution: Avoid using the outer wells of the plate for experimental conditions. Fill the perimeter wells with sterile phosphate-buffered saline (PBS) to maintain humidity.
- Possible Cause 3: Degradation of **SR-1903**.
 - Solution: Prepare fresh dilutions of **SR-1903** from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Issue 2: No significant decrease in phosphorylated STAT3 (p-STAT3) levels after **SR-1903** treatment.

- Possible Cause 1: Insufficient treatment time or concentration.
 - Solution: Perform a time-course (e.g., 1, 4, 8, 24 hours) and dose-response (e.g., 10 nM to 10 μ M) experiment to determine the optimal conditions for your cell line.
- Possible Cause 2: Poor cell lysis or protein extraction.
 - Solution: Use a lysis buffer containing phosphatase and protease inhibitors. Ensure complete cell lysis by vortexing and incubation on ice.
- Possible Cause 3: Alternative signaling pathways compensating for JAK2 inhibition.
 - Solution: Investigate other potential upstream activators of STAT3 in your cell model. Consider combination therapies with inhibitors of other pathways.

Quantitative Data

Table 1: In Vitro IC50 Values for **SR-1903** in Various Cancer Cell Lines

Cell Line	Cancer Type	JAK2/STAT3 Status	IC50 (nM)
HEL 92.1.7	Erythroleukemia	JAK2 V617F	50
U266B1	Multiple Myeloma	Constitutively Active STAT3	150
A549	Lung Carcinoma	Wild-type	>10,000
MCF7	Breast Adenocarcinoma	Wild-type	>10,000

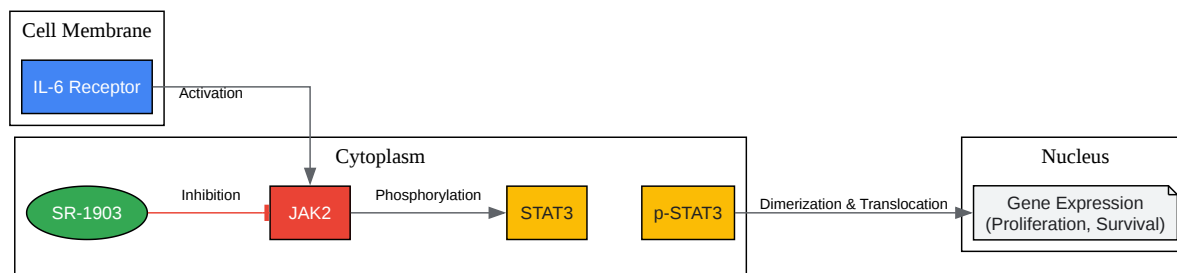
Experimental Protocols

Protocol 1: Western Blot for Phosphorylated STAT3 (p-STAT3)

- Cell Seeding: Plate 1×10^6 cells in a 6-well plate and allow them to adhere overnight.

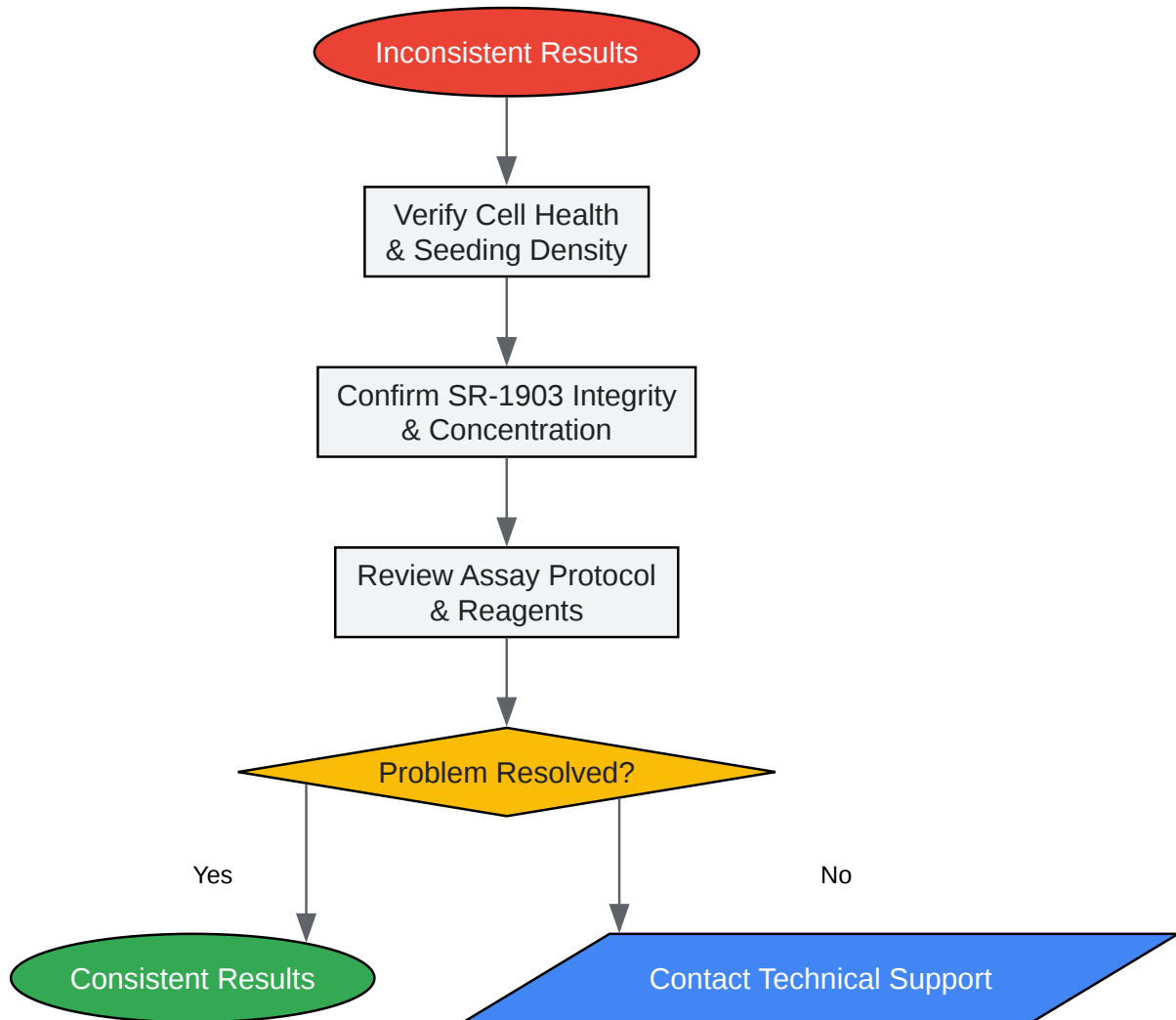
- Treatment: Treat cells with the desired concentrations of **SR-1903** or vehicle control (DMSO) for the determined optimal time.
- Lysis: Wash cells with ice-cold PBS and lyse with 200 μ L of RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE: Load 20 μ g of protein per lane onto a 10% SDS-polyacrylamide gel and run at 100V for 90 minutes.
- Transfer: Transfer the proteins to a PVDF membrane at 350 mA for 1 hour.
- Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane three times with TBST and visualize the bands using an enhanced chemiluminescence (ECL) substrate.

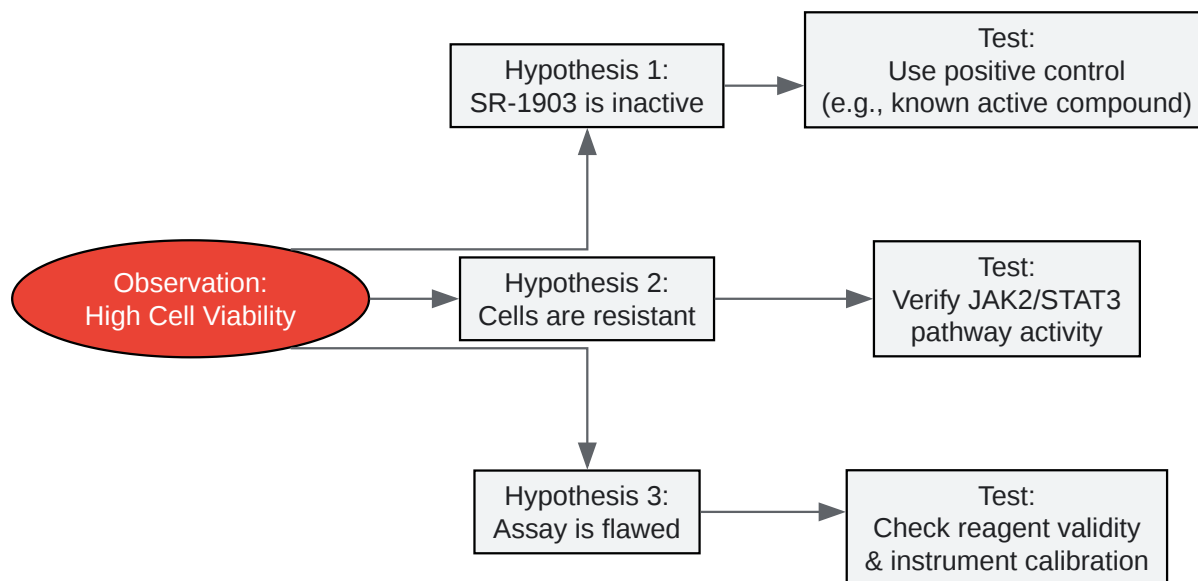
Visualizations



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Caption: **SR-1903** inhibits the JAK2/STAT3 signaling pathway.





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